molecular formula C16H16BrN3O2S B386474 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide CAS No. 328013-78-1

2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B386474
CAS No.: 328013-78-1
M. Wt: 394.3g/mol
InChI Key: SLVZCCAZHUWUNK-UHFFFAOYSA-N
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Description

2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is an organic compound that features a thiourea group linked to a phenyl ring and a bromo-methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and phenylthiourea.

    Formation of Intermediate: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is first converted to the corresponding acyl chloride using thionyl chloride (SOCl₂).

    Condensation Reaction: The acyl chloride is then reacted with phenylthiourea in the presence of a base such as triethylamine (Et₃N) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The bromo and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(3-bromo-4-methoxyphenyl)thiourea: Similar structure but lacks the oxoethyl group.

    1-(3-Bromo-4-methoxyphenyl)-3-phenylurea: Similar but with a urea group instead of thiourea.

Uniqueness

2-[(3-bromo-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide is unique due to the presence of both the oxoethyl and thiourea groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

328013-78-1

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3g/mol

IUPAC Name

1-[[2-(3-bromo-4-methoxyphenyl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H16BrN3O2S/c1-22-14-8-7-11(9-13(14)17)10-15(21)19-20-16(23)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23)

InChI Key

SLVZCCAZHUWUNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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